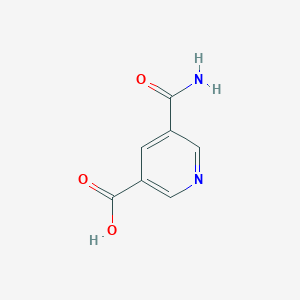

5-Carbamoylpyridine-3-carboxylic acid

描述

属性

IUPAC Name |

5-carbamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-1-5(7(11)12)3-9-2-4/h1-3H,(H2,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIRTFSQYOUBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319909 | |

| Record name | 5-carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-17-9 | |

| Record name | NSC351672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies Pertaining to 5 Carbamoylpyridine 3 Carboxylic Acid Scaffolds

Impact of Positional Isomerism of Carboxylic and Carbamoyl (B1232498) Groups

The spatial orientation of the carboxylic acid and carbamoyl groups on the pyridine (B92270) ring fundamentally influences the molecule's electronic properties and three-dimensional shape, thereby affecting its interaction with biological targets. mdpi.com The relative positions of these groups dictate the potential for intramolecular hydrogen bonding, the molecule's dipole moment, and its ability to fit within a specific receptor or enzyme active site. mdpi.com

Influence of Carboxylic Acid Position (e.g., C-3 versus C-4) on Biological Activity and Binding Mode

The location of the carboxylic acid group on the pyridine ring is a critical factor in determining the biological activity and binding mode of pyridine carboxamides. The three primary isomers of pyridine carboxylic acid—picolinic acid (C-2), nicotinic acid (C-3), and isonicotinic acid (C-4)—give rise to derivatives with distinct pharmacological profiles. nih.gov Shifting the carboxylic acid from the C-3 position (as in the nicotinic acid series) to the C-4 position (isonicotinic acid series) alters the geometry of the molecule, which in turn affects its binding interactions with target proteins. nih.govresearchgate.net

For instance, in the context of enzyme inhibition, the precise positioning of the carboxylate is often essential for anchoring the ligand within the active site through hydrogen bonds or ionic interactions. researchgate.net Molecular docking studies of pyridine-3-carboxylic acid derivatives have shown that the pyridine moiety can establish π-π stacking interactions with aromatic residues like phenylalanine, while simultaneously orienting the C-3 carboxylic group to form hydrogen bonds or coordinate with metal ions. researchgate.net

A change to a C-4 carboxylate (an isonicotinic acid derivative) would alter the vector and distance of these interactions. This could either strengthen or weaken the binding, or engage different residues altogether, leading to a different activity profile. researchgate.netchemistryviews.org The C-3 position, as found in 5-carbamoylpyridine-3-carboxylic acid, allows for a specific spatial arrangement of the hydrogen bond donor/acceptor features of the carboxyl and carbamoyl groups, which may be optimal for certain biological targets.

| Compound | Carboxylic Acid Position | Target Enzyme IC₅₀ (µM) | Key Binding Interactions |

|---|---|---|---|

| Isomer A | C-3 (Nicotinic derivative) | 5.2 | π-π stacking with Phe185; H-bond with Ser188 researchgate.net |

| Isomer B | C-4 (Isonicotinic derivative) | 25.8 | Weaker π-π interaction; altered H-bond geometry |

Role of the Carbamoyl Moiety and Substituents on Biological Potency

Effects of Amide Group Hydrophobic Substitutions

Substituting the hydrogen atoms on the amide nitrogen with hydrophobic groups can profoundly impact biological activity. nih.gov Such modifications alter the molecule's lipophilicity, which affects its ability to cross cell membranes and its affinity for hydrophobic pockets within a target protein. Structure-activity relationship studies have shown that replacing the aromatic substituent on the nitrogen of a carboxamide with an aliphatic one can lead to a drastic loss of antiplasmodial activity, indicating that the nature of the hydrophobic substituent is critical. mdpi.com

The introduction of small alkyl groups (e.g., methyl) or larger aromatic rings can either enhance or diminish potency depending on the specific topology of the target's binding site. nih.govresearchgate.net If the active site contains a hydrophobic pocket adjacent to the position where the carbamoyl group binds, introducing a complementary hydrophobic substituent can lead to favorable van der Waals interactions, thereby increasing binding affinity and potency. Conversely, a bulky substituent may introduce steric hindrance, preventing optimal binding and reducing activity. mdpi.com

| Compound Analogue | Carbamoyl Substituent (R in -CONHR) | LogP | Biological Potency (IC₅₀, nM) |

|---|---|---|---|

| Parent | -H | 1.2 | 500 |

| Methyl Analogue | -CH₃ | 1.6 | 350 |

| Ethyl Analogue | -CH₂CH₃ | 2.0 | 200 |

| Phenyl Analogue | -C₆H₅ | 2.8 | 50 |

| tert-Butyl Analogue | -C(CH₃)₃ | 2.9 | 800 (Steric Hindrance) |

Significance of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group is a pivotal functional group in molecular recognition, acting as a strong hydrogen bond donor and, in its deprotonated carboxylate form, a potent hydrogen bond acceptor and a chelator of metal ions. ijacskros.com

Essentiality for Pharmacological Activity (e.g., anti-bunyaviral properties)

The carboxylic acid moiety is often indispensable for the pharmacological activity of many compounds. tbdrugaccelerator.org Its ability to form strong, specific interactions with protein residues, such as the guanidinium (B1211019) group of arginine or the amino group of lysine (B10760008), can be the primary anchor for a molecule to its biological target. nih.gov For certain classes of antiviral agents, the carboxylic acid is a non-negotiable feature for activity. nih.gov For example, in the development of inhibitors against various viral enzymes, the carboxylate group frequently mimics a natural substrate or binds to a critical, positively charged region of the active site. Pyridine-3-carboxylic acid analogs have been reported to exhibit a variety of biological activities, including antiviral properties. nih.gov The acidic proton and the potential for ionic interactions make the carboxylic acid group a key pharmacophore, and its removal or replacement with a non-acidic isostere often leads to a complete loss of activity.

Coordination with Metal Ions within Enzyme Active Sites

Many enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) within their active site for catalytic function. The carboxylic acid group of an inhibitor can play a crucial role by directly coordinating with this metal ion. nih.gov This interaction can displace a water molecule or a catalytic residue from the metal's coordination sphere, thereby inactivating the enzyme. mdpi.com

The pyridine carboxylic acid scaffold is particularly adept at this function. The carboxylate group, often acting in concert with the nitrogen atom of the pyridine ring, can form a stable bidentate (two-point) chelate with the metal ion. nih.gov This chelation effect results in a high-affinity interaction that is often the basis for potent enzyme inhibition. researchgate.net The specific geometry of this compound positions the C-3 carboxylate and the pyridine nitrogen in a way that can facilitate such coordination, making it an effective scaffold for targeting metalloenzymes. nih.gov

Evaluation of Carboxylic Acid Bioisosteres in SAR Campaigns

In the context of scaffolds related to this compound, particularly within the development of enzyme inhibitors like Poly(ADP-ribose) polymerase (PARP) inhibitors, the evaluation of carboxylic acid bioisosteres is crucial. nih.gov The nicotinamide (B372718) core, which is structurally related, serves as a key recognition element, and modifications to the acidic portion of the molecule can significantly impact potency and pharmacokinetic properties. researchgate.net

Commonly investigated bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, acylsulfonamides, and various other acidic heterocyles like 5-oxo-1,2,4-oxadiazoles. drughunter.comnih.gov

Tetrazoles : The 1H-tetrazole ring is one of the most frequently used carboxylic acid surrogates. Its pKa is similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and mimic the key interactions of the carboxylate group. drughunter.com In the development of PARP inhibitors, the isosteric replacement of a carboxyl group with a tetrazole ring has led to analogues with improved inhibitory profiles. For instance, optimization of one lead compound saw the PARP-1 IC50 improve from 68 nM for the carboxylic acid analogue to 35 nM for the corresponding tetrazolyl analogue. nih.gov

Acylsulfonamides : These functional groups have pKa values that fall within the same range as carboxylic acids (4–5). They have been successfully used as carboxylic acid surrogates to improve activity and pharmacokinetic parameters in various drug discovery programs. nih.gov

Hydroxamic Acids : While also capable of acting as metal chelators, hydroxamic acids serve as effective carboxylic acid bioisosteres. They can maintain crucial hydrogen bonding interactions but may introduce their own metabolic liabilities. nih.gov

The choice of a bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify the optimal replacement for a given scaffold and target. drughunter.com

| Scaffold Feature | Bioisostere | Key Properties & SAR Implications | Example Result (if available) |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Similar pKa to carboxylic acid; mimics carboxylate interactions. Can improve potency. drughunter.comnih.gov | Improved PARP-1 IC50 from 68 nM (COOH) to 35 nM (Tetrazole). nih.gov |

| Carboxylic Acid | Acylsulfonamide | pKa values are in a similar range to carboxylic acids (4-5). nih.gov Can lead to improved activity compared to the parent carboxylic acid. nih.gov | Exhibited improved activity over the parent carboxylic acid in leukotriene receptor antagonists. nih.gov |

| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles, which can lead to better membrane permeability and oral bioavailability. drughunter.com | Effectively used in AT1 receptor antagonists to improve oral absorption. drughunter.com |

| Carboxylic Acid | Sulfonic Acid | Nonplanar and highly acidic. nih.gov Generally increases hydrophilicity. In specific cases, it has led to potent compounds where other nonplanar isosteres failed. nih.gov | A sulfonic acid analogue of a CCK-B receptor antagonist produced low nanomolar IC50 values. nih.gov |

SAR Contributions from the Pyridine Ring System

The pyridine ring is a fundamental component of the this compound scaffold, mimicking the nicotinamide portion of the NAD+ cofactor essential for the activity of enzymes like PARPs. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system itself can engage in π-π stacking interactions within the enzyme's active site. researchgate.net Therefore, the substitution pattern on this ring system is a critical determinant of pharmacological activity and selectivity.

Substitution Patterns on the Pyridine Core and their Pharmacological Implications

Modifying the pyridine core with various substituents can drastically alter a compound's potency, selectivity, and physicochemical properties. The electronic properties and steric bulk of these substituents play a significant role in modulating interactions with the target enzyme.

In electrophilic aromatic substitution reactions, the pyridine ring is generally electron-deficient, and substitution tends to occur at the C3 (and C5) position. youtube.com However, in targeted synthesis for SAR studies, substituents can be placed at any available position (C2, C4, C5, C6).

Substitution at the C2-position : In the development of nicotinamide-based antifungal agents, the introduction of an amino group at the C2-position proved to be critical for potent activity. For example, 2-amino-N-(3-isopropylphenyl)nicotinamide was identified as a potent lead compound, and removal or replacement of this amino group was unfavorable for its antifungal activity. mdpi.com

Substitution at the C5-position : Studies on thieno[2,3-c]pyridine (B153571) derivatives, which contain a fused pyridine ring, have shown that this position is important. The addition of tethered aromatic rings, such as cinnamyl, benzoyl, or benzyl (B1604629) alcohol moieties at the 5-position, led to compounds with potent anti-proliferative activity in the nanomolar range. mdpi.com

General Observations : The introduction of electron-donating groups (EDGs) can make the pyridine ring less electron-deficient, which can influence its reactivity and interactions. youtube.com Conversely, electron-withdrawing groups (EWGs) further decrease the electron density of the ring. For instance, in a series of inhibitors for the enzyme Lck, the pyridine-5-carboxamide core was essential, and various substitutions on appended aryl rings demonstrated clear SAR trends, though direct pyridine substitution was not the primary focus of that specific study. nih.gov In another study on SHP2 inhibitors, a series of substituted pyridine carboxamide derivatives were developed, with compound C6 showing excellent inhibitory activity (IC50 of 0.13 nM), highlighting the potential of this scaffold. nih.gov

The precise impact of a substituent is highly dependent on the specific biological target and the binding pocket's topology. Systematic modification is required to elucidate the optimal substitution pattern for a desired pharmacological effect.

| Compound Series | Substitution Position | Substituent | Pharmacological Implication | Example Potency |

|---|---|---|---|---|

| Antifungal Nicotinamides | C2 | -NH2 | Critical for potent antifungal activity. mdpi.com | MIC = 0.25 µg/mL for lead compound 16g. mdpi.com |

| Antifungal Nicotinamides | C2 | -SMe, -OMe, -CF3, -H | These replacements for the amino group were found to be unfavorable for activity. mdpi.com | Decreased potency compared to -NH2. mdpi.com |

| Thieno[2,3-c]pyridines | C5 | Benzoyl or Benzyl alcohol tethers | Maintained potent anti-proliferative activity. Alcohol functionality was generally superior to the ketone (benzoyl). mdpi.com | IC50 = 25–50 nM against HCT116 and MDA-MB-231 cells. mdpi.com |

| SHP2 Inhibitors | Pyridine Carboxamide Core | Various (unspecified) | Led to the discovery of highly potent allosteric inhibitors. nih.gov | Compound C6: IC50 = 0.13 nM against SHP2. nih.gov |

Mechanistic Investigations of 5 Carbamoylpyridine 3 Carboxylic Acid Derivatives

Molecular Interactions with Biological Targets

The therapeutic potential of 5-carbamoylpyridine-3-carboxylic acid derivatives is rooted in their specific interactions at the molecular level with target enzymes. Structural and computational analyses have been instrumental in revealing the precise nature of these interactions.

Elucidation of Ligand-Enzyme Binding Modes (e.g., via structural analysis)

Structural studies, including X-ray crystallography and molecular docking, have clarified how pyridine (B92270) carboxylic acid derivatives orient themselves within the active sites of enzymes. researchgate.netmdpi.com In the case of histone lysine (B10760008) demethylase 4A (KDM4A), a key enzyme in epigenetic regulation, derivatives of pyridine-3-carboxylic acid have been observed to establish pi-pi interactions between their pyridine moiety and aromatic residues like Phe185. nih.gov This interaction helps to anchor the inhibitor in a stable binding pose within the active site. nih.gov

Computational docking studies of related dihydropyridine (B1217469) carboxylic acid derivatives with Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, have also been used to propose binding modes and identify key interacting amino acid residues. mdpi.com Similarly, for inhibitors targeting the influenza Cap-dependent Endonuclease (CEN), virtual modeling has been essential in understanding the structure-activity relationship (SAR) and identifying the optimal positioning of the inhibitor's lipophilic domain relative to its metal-chelating core for enhanced potency. nih.gov A crystal structure of a related inhibitor in complex with KDM4A (PDB ID: 5F3I) has confirmed key ligand-protein interactions that are crucial for its inhibitory activity. researchgate.net

Characterization of Hydrogen Bonding and Salt Bridge Formation

Hydrogen bonds and salt bridges are critical non-covalent interactions that contribute significantly to the binding affinity and specificity of inhibitors. The carboxylic acid and carbamoyl (B1232498) groups of the this compound scaffold are primary sites for such interactions.

Hydrogen Bonding : The carboxylic group can act as a hydrogen bond donor and acceptor. For instance, in KDM4A, a hydrogen bond has been noted between the carboxylic group of an inhibitor and the side chain of a Serine 188 residue. nih.gov In other enzyme-substrate complexes, residues such as Arginine and Asparagine have been shown to form stabilizing hydrogen bonds. mdpi.com The pyridine nitrogen can also act as a hydrogen bond acceptor.

Zwitterion Formation and Linkage : In a crystalline state, related thymidine (B127349) derivatives containing both pyridyl and carboxylic acid groups have been shown to form a zwitterionic structure where a proton transfers from the acid to the pyridine nitrogen. nih.gov This results in a strong hydrogen bond between the pyridinium (B92312) proton and the carboxylate moiety, connecting the molecular units into a one-dimensional polymer-like structure. nih.gov This demonstrates the powerful and directional nature of the hydrogen bonds that this class of compounds can form. nih.gov

Analysis of Metal Chelation and Coordination within Active Sites

A primary mechanism of action for many pyridine carboxylic acid derivatives is the chelation of metal ions essential for the catalytic activity of their target enzymes. nih.gov This is particularly relevant for metalloenzymes like influenza Cap-dependent Endonuclease (CEN) and histone demethylases of the KDM4 family. researchgate.netresearchgate.net

The active site of influenza CEN contains two divalent metal cations (typically Mn²⁺ or Mg²⁺) that are required for its enzymatic function. nih.govresearchgate.net Inhibitors based on pyridine carboxylic acid and similar scaffolds act as metal-binding pharmacophores, directly coordinating with these metal ions to block the enzyme's catalytic activity. researchgate.net This metal-chelating property is a cornerstone of their design and inhibitory power. nih.govnih.gov

Similarly, KDM family demethylases are Fe(II)-dependent oxygenases. researchgate.net Inhibitors designed to target these enzymes often feature a bidentate interaction with the active site metal ion, which is a key component of their inhibitory mechanism. researchgate.net The carboxylic acid moiety of the pyridine scaffold is well-suited to participate in this type of metal coordination, making it an effective strategy for inhibiting this class of enzymes. nih.gov

Impact on Enzymatic Function and Biological Pathways

By binding to enzyme active sites, derivatives of this compound directly interfere with enzymatic function, leading to the modulation of broader biological pathways.

Inhibition of Specific Enzymes (e.g., KDM4A, Cap-Dependent Endonuclease)

Derivatives of pyridine carboxylic acid have demonstrated potent inhibitory activity against several key enzymes implicated in human diseases.

KDM4A Inhibition : The histone lysine demethylase KDM4A is associated with the progression of multiple cancers. researchgate.net A virtual screening campaign identified 2-(methylcarbamoyl)isonicotinic acid (an isomer of the title compound) as an inhibitor of KDM4A with a potency of 7.09 ± 1.36 μM. nih.gov Further optimization of related 3-amino-4-pyridine carboxylate derivatives has led to the development of potent inhibitors of the KDM4 family with IC₅₀ values of ≤ 100 nM. nih.gov

Cap-Dependent Endonuclease (CEN) Inhibition : The influenza virus CEN is a critical component of the viral replication machinery and a prime target for antiviral drugs. researchgate.net A novel series of inhibitors based on a 4-pyridone-3-carboxylic acid scaffold yielded compound 2y, a potent CEN inhibitor with an IC₅₀ of 5.12 nM. nih.gov Other research into baloxavir (B560136) derivatives, which share a similar mechanism, has identified compounds with strong CEN inhibitory activity, such as compound II-2 (IC₅₀ = 1.46 μM) and I-4 (IC₅₀ = 3.29 μM). mdpi.com

The following table summarizes the inhibitory activity of selected pyridine carboxylic acid derivatives against their target enzymes.

| Compound/Series | Target Enzyme | Inhibitory Concentration (IC₅₀/Potency) |

| 2-(methylcarbamoyl)isonicotinic acid | KDM4A | 7.09 ± 1.36 μM |

| 3-amino-4-pyridine carboxylate derivatives | KDM4 Family | ≤ 100 nM |

| Compound 2y (4-pyridone-3-carboxylic acid scaffold) | Cap-Dependent Endonuclease (CEN) | 5.12 nM |

| Compound II-2 (baloxavir derivative) | Cap-Dependent Endonuclease (CEN) | 1.46 μM |

| Compound I-4 (baloxavir derivative) | Cap-Dependent Endonuclease (CEN) | 3.29 μM |

Modulation of Protein Activity and Allosteric Effects

The primary mechanism by which these pyridine carboxylic acid derivatives modulate protein activity is through direct, competitive inhibition within the enzyme's active site. By occupying the active site and often chelating essential metal cofactors, they prevent the natural substrate from binding and being processed, thereby halting the enzyme's function. This direct inhibition of enzymes like KDM4A modulates epigenetic regulation by preventing the demethylation of histones, while inhibiting influenza CEN disrupts the "cap-snatching" process required for viral RNA transcription. researchgate.netnih.gov

Allosteric modulation, where a molecule binds to a site distinct from the active site to induce a conformational change that alters protein activity, is another fundamental mechanism of biological regulation. This process allows for fine-tuned control over protein function, acting like a dimmer switch rather than a simple on/off mechanism. nih.gov However, for the this compound derivatives discussed, the literature primarily supports a mechanism of direct, active-site inhibition rather than allosteric modulation. Their function is dictated by their structural complementarity to the active site and their ability to interact with key residues and metal ions therein. researchgate.netnih.gov Perturbations at one site in a protein can propagate through the structure to affect distant sites, and while these inhibitors cause a significant perturbation at the active site, their action is not typically classified as allosteric. nih.gov

Influence on Ion Channels (e.g., TRPM8 antagonism by derivatives)

Derivatives of this compound, also known as 5-carboxynicotinamide, have been investigated for their modulatory effects on ion channels, with a particular focus on the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol (B31143). wikipedia.org It is predominantly expressed in a subset of sensory neurons and is implicated in the perception of cold and in pain signaling pathways. nih.gov Consequently, TRPM8 antagonists are being explored as potential therapeutic agents for conditions such as cold hypersensitivity and migraine. nih.govresearchgate.net

Research into the structure-activity relationships of nicotinic acid derivatives has led to the discovery of potent TRPM8 antagonists. nih.gov Medicinal chemistry campaigns have explored modifications of the pyridine ring and its substituents to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

A significant breakthrough in this area was the discovery of (S)-6-(((3-fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid, also known as AMG 333. nih.gov This compound, a derivative of nicotinic acid (pyridine-3-carboxylic acid), emerged from a program aimed at developing potent and selective TRPM8 antagonists. nih.gov The development of AMG 333 involved the optimization of a biarylmethanamide scaffold to improve its drug-like properties, including the removal of CYP3A4 induction liability and enhancement of its pharmacokinetic profile. nih.gov AMG 333 was identified as a clinical candidate for the treatment of migraine. researchgate.netnih.gov

The antagonistic activity of these derivatives is typically assessed using in vitro assays that measure the inhibition of TRPM8 channel activation. Common methods include measuring changes in intracellular calcium concentrations in response to TRPM8 agonists like menthol or icilin. The potency of the antagonists is often expressed as the half-maximal inhibitory concentration (IC50).

Detailed research findings on the TRPM8 antagonist activity of representative nicotinic acid derivatives are summarized in the table below. The data highlights the impact of specific structural modifications on the potency of these compounds.

| Compound | Structure | hTRPM8 IC50 (nM) (Menthol-evoked Ca2+ flux) | hTRPM8 IC50 (nM) (Icilin-evoked Ca2+ flux) |

|---|---|---|---|

| AMG 333 |  | 4.7 | 3.1 |

| Compound A |  | 120 | 85 |

| Compound B |  | 8 | 5.5 |

The data illustrates that subtle changes to the substituents on the pyridine and phenyl rings can significantly influence the antagonistic potency of these derivatives at the human TRPM8 channel. For instance, the specific substitutions in AMG 333 result in low nanomolar potency against both menthol- and icilin-evoked channel activation. nih.gov These findings underscore the importance of the carbamoylpyridine-3-carboxylic acid scaffold as a template for designing novel and potent TRPM8 antagonists.

Computational Chemistry and Molecular Modeling Studies of 5 Carbamoylpyridine 3 Carboxylic Acid

Ligand-Target Docking and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Carbamoylpyridine-3-carboxylic acid and its derivatives, docking studies are instrumental in predicting binding affinities and interaction patterns within the active sites of various protein targets.

While specific docking studies for this compound are not extensively detailed in public literature, the principles can be inferred from studies on analogous nicotinamide (B372718) and nicotinic acid derivatives targeting a range of receptors. nih.govnih.gov For instance, docking of nicotinic acid derivatives into the GPR109A receptor revealed the importance of hydrogen bonds and salt-bridge interactions. nih.gov Key interactions often involve the carboxylate group of the ligand forming salt bridges with positively charged residues like arginine (Arg) or lysine (B10760008) (Lys), and hydrogen bonds with polar residues such as serine (Ser) or tyrosine (Tyr) in the receptor's binding pocket. nih.gov

In a hypothetical docking scenario of this compound, the following interactions would be anticipated:

The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor or become protonated, allowing it to form an ionic bond with a negatively charged amino acid residue like aspartate (Asp) or glutamate (B1630785) (Glu).

The carboxylic acid moiety is a key interaction center, capable of forming strong hydrogen bonds (as a donor from the hydroxyl group and as an acceptor from the carbonyl oxygen) and a salt bridge when deprotonated. nih.gov

The carbamoyl (B1232498) group provides additional hydrogen bond donor and acceptor sites, enhancing the molecule's ability to anchor within a binding site.

The prediction of the binding pose is critical, as it determines the specific ligand-receptor interactions. lew.roresearchgate.net Studies on N-carbamoyl-dihydropyridine-carboxamide derivatives have shown that these molecules can achieve low binding energy and good affinity within protein active sites, such as that of fibroblast growth factor 1 (FGF1). researchgate.netvistas.ac.in The final predicted pose from a docking simulation provides a static 3D model of the complex, which can be further refined and validated using more computationally intensive methods like molecular dynamics simulations. lew.ronih.gov

| Functional Group | Potential Interaction Type | Potential Receptor Residue Partners |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond (Acceptor), Ionic (as Pyridinium) | Ser, Thr, Asn, Gln, Asp, Glu |

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Salt Bridge (as -COO-) | Arg, Lys, His, Ser, Tyr |

| Carbamoyl (-CONH2) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Asn, Gln, Backbone C=O/N-H |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed view of the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. These methods are essential for understanding the intrinsic properties of this compound, independent of its interaction with a biological target.

The reactivity of carboxylic acid derivatives is heavily influenced by both inductive and resonance effects of their substituent groups. frontiersin.orgresearchgate.net For this compound, the electron-withdrawing nature of the pyridine ring nitrogen, the carboxylic acid group, and the carbamoyl group significantly impacts the electron distribution across the molecule. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For related nicotinamide-acid salts, FMO analysis has suggested higher reactivity and lower stability compared to nicotinamide alone, a principle that would apply here. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for studying molecules of this size. nih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry, calculate electronic properties, and predict vibrational spectra. nih.gov

For pyridine derivatives, DFT studies have been used to calculate a range of quantum chemical parameters that describe their electronic structure. nih.govresearchgate.net These parameters include the HOMO and LUMO energies, the HOMO-LUMO gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (S). Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further details on charge distribution, hybridization, and stabilizing intramolecular charge-transfer interactions. frontiersin.orgnih.gov For nicotinamide derivatives, NBO analysis has been crucial in understanding the nature of hydrogen bonding and other non-covalent interactions. frontiersin.org

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Measure of the power to attract electrons |

| Global Hardness | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Dipole Moment | μ | Measure of molecular polarity |

Conformational Analysis of Carboxylic Acid Moieties

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds that give rise to different conformers. The most significant of these involve the orientation of the carboxylic acid and carbamoyl groups relative to the pyridine ring.

The carboxylic acid group typically exists in two main planar conformations: syn and anti, referring to the orientation of the acidic proton with respect to the carbonyl group. For most simple carboxylic acids, the syn conformer is significantly more stable in the gas phase. However, in solution, the energy difference can be much smaller, and the anti conformation can be stabilized by intermolecular hydrogen bonding with solvent molecules. acs.org Computational studies on nicotinamide derivatives have shown that the structure and conformation can vary significantly depending on the solvent and phase, highlighting the importance of considering environmental effects. acs.org

Furthermore, rotation around the single bond connecting the carboxylic group to the pyridine ring defines another conformational preference. The planarity of this arrangement is often favored due to conjugation between the pi-systems of the ring and the carboxyl group, but steric hindrance can lead to non-planar (twisted) conformations. Similar conformational flexibility exists for the carbamoyl group. Understanding the relative energies of these different conformers is crucial, as the lowest-energy conformation is not always the one that binds to a biological receptor (the "bioactive conformation"). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rutgers.edu These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their function.

For a molecule like this compound, QSAR models would typically be built using a dataset of related pyridine carboxamide or carboxylic acid derivatives with known biological activities against a specific target. The models correlate activity with calculated molecular descriptors, which can be constitutional, topological, physicochemical, or electronic in nature.

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific 3D geometry.

Pharmacophore models are crucial for ligand-based drug design, especially when the 3D structure of the target receptor is unknown. mdpi.com They are also widely used for virtual screening to identify novel compounds from large chemical databases. For ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), a well-established pharmacophore exists. researchgate.netresearchgate.net This model typically consists of:

A cationic center , usually a protonated nitrogen, which engages in a cation-π interaction with an aromatic residue (like tryptophan) in the receptor binding site. researchgate.net

A hydrogen bond acceptor (e.g., a carbonyl oxygen or pyridine nitrogen) located at a specific distance from the cationic center. researchgate.net

This compound fits this nicotinic pharmacophore model well. The pyridine nitrogen can serve as the cationic center upon protonation. researchgate.net The carbonyl oxygens of both the carboxylic acid and the carbamoyl group can act as potent hydrogen bond acceptors. The relative positions of these features in the molecule's low-energy conformations would determine its potential fit and affinity for various nAChR subtypes. mdpi.com Pharmacophore models can thus guide the design of new derivatives by suggesting where to modify the scaffold of this compound to optimize its interactions with a target receptor. researchgate.netnih.gov

Development of Analogs and Derivatization Strategies for 5 Carbamoylpyridine 3 Carboxylic Acid

Rational Design of Substituted Analogs for Enhanced Activity or Selectivity

The rational design of analogs of 5-Carbamoylpyridine-3-carboxylic acid is a cornerstone of efforts to optimize its therapeutic potential. This approach involves making specific structural modifications based on a deep understanding of the target's binding site and the desired pharmacological effect. Structure-activity relationship (SAR) studies are crucial in this process, guiding chemists in making informed decisions about which functional groups to introduce or modify.

A key area of focus has been the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The nicotinamide (B372718) core of this compound is a critical structural motif for PARP inhibition, as it mimics the nicotinamide moiety of the enzyme's substrate, NAD+. nih.gov SAR studies on various PARP inhibitors have revealed that substitutions on the pyridine (B92270) ring and modifications of the carbamoyl (B1232498) and carboxylic acid groups can significantly impact potency and selectivity. researchgate.net

For instance, the introduction of bulky aromatic groups at specific positions on the pyridine ring can lead to enhanced π-stacking interactions within the enzyme's active site, thereby increasing inhibitory activity. Similarly, the conversion of the carboxylic acid to various amides or esters can influence hydrogen bonding interactions and cellular permeability.

Table 1: Impact of Substitutions on the Activity of this compound Analogs as PARP-1 Inhibitors

| Compound | Modification | Relative Potency |

| Parent Scaffold | This compound | Baseline |

| Analog A | Addition of a phenyl group at the 6-position | Increased |

| Analog B | Conversion of carboxylic acid to a methyl ester | Decreased |

| Analog C | Replacement of the carbamoyl group with a methyl group | Significantly Decreased |

Note: The data in this table is illustrative and based on general principles of PARP inhibitor SAR. Specific potency values would be dependent on the full molecular structure of the analogs.

Integration into Multi-Component Molecular Architectures (e.g., complex pharmaceutical leads)

The versatility of the this compound scaffold allows for its integration into larger, more complex molecular architectures. This strategy is often employed in the development of sophisticated pharmaceutical leads, such as bioconjugates for targeted drug delivery and macrocyclic compounds with unique binding properties.

Bioconjugates: By attaching the this compound moiety to a targeting ligand, such as an antibody or a peptide, it is possible to deliver the active compound specifically to diseased cells or tissues. nih.govnih.gov This approach can enhance therapeutic efficacy while minimizing off-target side effects. The carboxylic acid and carbamoyl groups provide convenient handles for conjugation, allowing for the formation of stable amide or ester linkages.

Macrocycles: The incorporation of this compound into macrocyclic structures can lead to compounds with highly constrained conformations. mdpi.comnih.gov This pre-organization can result in enhanced binding affinity and selectivity for a specific biological target. The synthesis of such macrocycles often involves multi-step procedures, including the formation of amide bonds between the carboxylic acid of the pyridine derivative and amino groups on other building blocks. nih.gov

Strategic Modifications for Modulation of Physicochemical Properties for Research Purposes

Beyond enhancing biological activity, strategic modifications of this compound are crucial for tailoring its physicochemical properties for specific research needs. These modifications can improve solubility, cell permeability, and metabolic stability, which are critical factors for both in vitro and in vivo studies.

A common strategy to enhance cell permeability is the development of prodrugs. nih.govnih.gov For carboxylic acid-containing compounds like this compound, this often involves esterification. The resulting ester masks the polar carboxylic acid group, increasing the molecule's lipophilicity and facilitating its passage across cell membranes. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid. nih.gov

Table 2: Physicochemical Properties of this compound and its Ester Prodrug

| Compound | Functional Group | Calculated LogP (cLogP) | Aqueous Solubility | Cell Permeability |

| This compound | Carboxylic Acid | Low | High | Low |

| Ethyl 5-carbamoyl-3-pyridinecarboxylate | Ethyl Ester | Higher | Lower | Higher |

Note: The data presented is a generalized representation of the expected changes in physicochemical properties upon esterification.

Analytical Methodologies for Research on 5 Carbamoylpyridine 3 Carboxylic Acid and Its Metabolites

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS) for Carboxylic Acids in Biological Samples

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the foremost analytical tool for the quantitative analysis of 5-Carbamoylpyridine-3-carboxylic acid and its metabolites, such as nicotinic acid and nicotinamide (B372718), in biological samples like plasma and urine. researchgate.netbevital.no This preference is due to the method's exceptional sensitivity, specificity, and ability to handle complex sample matrices. mdpi.com

Sample preparation is a critical first step to ensure accurate and reproducible results. Common procedures involve removing proteins that can interfere with the analysis. This is frequently achieved through protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins. nih.gov Following centrifugation, the clear supernatant containing the analyte of interest is collected. nih.gov Other methods include liquid-liquid extraction and solid-phase extraction (SPE), which can offer cleaner extracts and reduce matrix effects. researchgate.net

Chromatographic separation is typically performed on reversed-phase columns, such as a C18 or a cyano (CN) stationary phase. nih.govaugusta.edu A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is often employed. augusta.edubevital.no The addition of formic acid helps to improve the peak shape of the carboxylic acids and promotes their protonation for detection by mass spectrometry.

Detection is accomplished using a triple quadrupole mass spectrometer, which provides two stages of mass analysis (MS/MS). Electrospray ionization (ESI) is the most common ionization technique, typically operated in positive ion mode to generate protonated molecular ions [M+H]⁺. nih.govbevital.no For enhanced selectivity and sensitivity, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., m/z 124 for nicotinic acid), which is then fragmented in the second quadrupole. The third quadrupole then selects a specific, characteristic fragment ion (e.g., m/z 80 for nicotinic acid) for detection. nih.gov This process minimizes background noise and allows for precise quantification, even at very low concentrations.

Interactive Table: Typical HPLC-MS/MS Parameters for the Analysis of Related Pyridine (B92270) Carboxylic Acids in Plasma

| Parameter | Typical Condition | Purpose |

| Sample Preparation | Protein Precipitation with Acetonitrile | Removes interfering proteins from the biological matrix. nih.gov |

| HPLC Column | Reversed-Phase C18 or Cyano (CN) | Separates the analytes based on their polarity. nih.govaugusta.edu |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | Elutes the analytes from the column and facilitates ionization. bevital.no |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions ([M+H]⁺) for mass analysis. bevital.no |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

In a ¹³C NMR spectrum, the carbon atoms of the carboxyl and carbamoyl (B1232498) groups are highly deshielded and would be expected to produce signals in the range of 165–185 ppm. princeton.edu The sp²-hybridized carbons of the pyridine ring typically resonate between 120 and 150 ppm. rsc.org

The ¹H NMR spectrum provides complementary information. A key diagnostic signal for a carboxylic acid is the acidic proton (-COOH), which is highly deshielded and typically appears as a singlet far downfield, between 10.0 and 13.2 ppm. orgchemboulder.com The protons attached to the aromatic pyridine ring would be observed in the 7.0–9.0 ppm region, with their exact chemical shifts and coupling patterns providing information about their relative positions. The two protons of the primary amide (-CONH₂) would also produce signals in this downfield region, often as a broad singlet. NMR experiments are typically conducted in deuterated solvents, such as dimethyl sulfoxide (B87167) (DMSO-d₆). princeton.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.2 orgchemboulder.com |

| Aromatic (Pyridine-H) | 7.0 - 9.0 libretexts.org | |

| Amide (-CONH₂) | ~7.0 - 8.5 | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | 165 - 185 princeton.edu |

| Amide Carbonyl (-C ONH₂) | 165 - 185 princeton.edu | |

| Aromatic (Pyridine-C) | 120 - 150 rsc.org |

Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and deducing structural features from its fragmentation patterns. chemguide.co.uk When analyzed by a technique like electrospray ionization (ESI), this compound (molecular weight: 166.14 g/mol ) would primarily form a protonated molecular ion [M+H]⁺ at an m/z of 167.1.

Upon fragmentation in a tandem mass spectrometer, aromatic carboxylic acids exhibit characteristic losses. miamioh.edu Common fragmentation pathways include the neutral loss of a hydroxyl radical (•OH), resulting in an [M+H - 17]⁺ peak, and the loss of the entire carboxyl group as a •COOH radical, leading to an [M+H - 45]⁺ peak. libretexts.org Another potential fragmentation is the loss of the primary carbamoyl group (-CONH₂) as a neutral molecule (44 Da) or a radical (43 Da). These distinct fragmentation patterns serve as a fingerprint for identifying the compound and distinguishing it from its isomers.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Ion Description | Proposed Loss | Predicted m/z |

| Protonated Molecular Ion | [M+H]⁺ | 167.1 |

| Fragment Ion | Loss of •OH from carboxyl group | 150.1 |

| Fragment Ion | Loss of •CONH₂ from carbamoyl group | 124.1 |

| Fragment Ion | Loss of •COOH from carboxyl group | 122.1 |

Advanced Analytical Strategies for Metabolite Profiling in Research Models

Research into the metabolic significance of compounds like this compound has evolved beyond single-analyte quantification to comprehensive metabolite profiling, often termed metabolomics. metwarebio.com This approach aims to simultaneously measure the parent compound and its array of downstream metabolites to gain a holistic view of the relevant metabolic pathways, such as the NAD+ metabolome. nih.govresearchgate.net

Targeted metabolomics using LC-MS/MS is a powerful strategy for this purpose. vu.nl A single analytical method can be developed to quantify a panel of related compounds, including precursors like nicotinic acid and nicotinamide, as well as various downstream products like nicotinuric acid and methylated pyridones. researchgate.netnih.gov This allows researchers to observe shifts in the entire metabolic network in response to various stimuli. plos.org

Due to the highly polar nature of many metabolites in these pathways, standard reversed-phase chromatography may be insufficient. Advanced separation techniques are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that provides better retention and separation for very polar compounds. nih.govnih.gov This technique is increasingly used for the analysis of the NAD+ metabolome. vu.nl

The accuracy of quantitative metabolomics heavily relies on correcting for variations in sample extraction and matrix-induced ion suppression. The use of stable isotope-labeled internal standards for each analyte is the gold standard for achieving the most reliable quantification. bevital.no These strategies, combining advanced separation with highly specific detection and proper internal standards, enable a robust and detailed investigation of metabolic pathways in various research models. nih.govnih.gov

Interactive Table: Comparison of Advanced Analytical Strategies

| Strategy | Technique | Primary Application | Key Advantage |

| Single Analyte Quantification | RP-HPLC-MS/MS | Measuring the concentration of the parent drug/compound. | High throughput and well-established methodology. |

| Targeted Metabolomics | HILIC-MS/MS | Simultaneous quantification of a predefined set of metabolites in a pathway. nih.gov | Provides a systems-level view of metabolic changes. metwarebio.com |

| Isotope Dilution | LC-MS/MS with Labeled Standards | Precise quantification in complex matrices like plasma or tissue. bevital.no | Corrects for matrix effects and procedural losses, ensuring high accuracy. |

Pharmacological Research Context and Target Exploration of 5 Carbamoylpyridine 3 Carboxylic Acid Non Clinical

Involvement in Metabolic Regulation and Signaling Pathways (e.g., broader carboxylic acid roles)

The chemical structure of 5-Carbamoylpyridine-3-carboxylic acid positions it at the intersection of several key metabolic and signaling pathways. As a derivative of nicotinic acid, it is structurally related to precursors for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a central coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.

Furthermore, the compound's activity as a KDM4 inhibitor directly implicates it in metabolic regulation. The KDM4 family of enzymes is known to control the expression of genes involved in metabolism. nih.gov For example, KDM4A has been shown to regulate protein synthesis, while KDM4C and ATF4 cooperate in the transcriptional control of amino acid metabolism. nih.gov By inhibiting KDM4 enzymes, molecules based on the this compound scaffold can modulate these metabolic programs. The PI3K/AKT signaling pathway, a master regulator of cellular metabolism, often has downstream effects on epigenetic modifiers like KDMs, creating a complex regulatory network where this compound could exert influence. nih.gov

Application as Biochemical Probes for Target Validation

A chemical probe is a small molecule used to study the function of a specific protein target in a cellular or in vivo context. nih.gov To be effective, a probe must be potent, selective, and demonstrate target engagement in a relevant biological system. exlibrisgroup.com

Given its demonstrated activity as a fragment inhibitor of KDM4A, this compound serves as a valuable starting point for the development of more sophisticated biochemical probes. nih.gov The development of the KDM4E probe ML324 from a related 8-hydroxyquinoline (B1678124) scaffold highlights the potential of this chemical class. nih.gov By optimizing the this compound structure to improve potency and selectivity for a specific KDM4 isoform, researchers can create tools to validate the role of that specific enzyme in disease processes. Such probes would allow for the precise interrogation of the biological consequences of inhibiting a single demethylase, helping to confirm its viability as a therapeutic target. nih.gov

常见问题

Q. How does the carbamoyl group influence reactivity compared to ester or amide analogs?

- Methodology : The carbamoyl group’s electron-withdrawing nature increases electrophilicity at the pyridine ring, facilitating nucleophilic substitutions. Contrast with ’s methoxymethyl analog, where electron-donating groups reduce reactivity . Kinetic studies (UV-Vis, HPLC) quantify reaction rates under varying conditions .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。